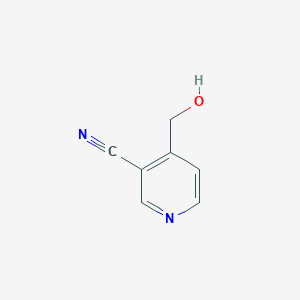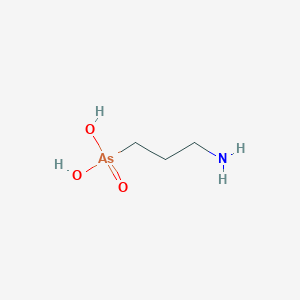
3-Aminopropylarsonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Aminopropylarsonic acid (3-APA) is an organoarsenic compound that has been used in scientific research for decades. It is a derivative of arsenic acid and is commonly used as a biochemical tool to study the structure and function of proteins and enzymes.
科学的研究の応用
3-Aminopropylarsonic acid has been widely used as a biochemical tool in scientific research. It is commonly used as a probe to study the structure and function of proteins and enzymes. For example, 3-Aminopropylarsonic acid has been used to study the binding of proteins to DNA, the structure of enzymes involved in DNA replication, and the function of enzymes involved in metabolism.
作用機序
The mechanism of action of 3-Aminopropylarsonic acid is not well understood. However, it is believed that 3-Aminopropylarsonic acid acts as a competitive inhibitor of enzymes that contain a sulfhydryl group. This inhibition can lead to changes in the structure and function of the enzyme, which can be useful for studying the enzyme's role in biological processes.
生化学的および生理学的効果
3-Aminopropylarsonic acid has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the growth of bacteria and fungi, and to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to have anti-inflammatory effects, and to modulate the immune response.
実験室実験の利点と制限
One of the main advantages of using 3-Aminopropylarsonic acid in lab experiments is its specificity. Because it is a competitive inhibitor of enzymes that contain a sulfhydryl group, it can be used to study the function of specific enzymes in biological processes. However, one limitation of using 3-Aminopropylarsonic acid is that it can be toxic to cells at high concentrations. Therefore, it is important to use appropriate safety precautions when working with this compound.
将来の方向性
There are many potential future directions for research involving 3-Aminopropylarsonic acid. One area of interest is the development of new drugs based on the structure of 3-Aminopropylarsonic acid. Another area of interest is the use of 3-Aminopropylarsonic acid as a tool to study the role of specific enzymes in disease processes. Additionally, there is interest in developing new methods for synthesizing 3-Aminopropylarsonic acid that are more efficient and environmentally friendly.
Conclusion
In conclusion, 3-Aminopropylarsonic acid is a useful biochemical tool that has been used in scientific research for decades. It is synthesized by reacting arsenic acid with propylene oxide and ammonia, and has a variety of scientific research applications. Its mechanism of action is not well understood, but it is believed to act as a competitive inhibitor of enzymes that contain a sulfhydryl group. 3-Aminopropylarsonic acid has a variety of biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are many potential future directions for research involving 3-Aminopropylarsonic acid, and it will likely continue to be an important tool in scientific research for years to come.
合成法
The synthesis of 3-Aminopropylarsonic acid involves the reaction of arsenic acid with propylene oxide and ammonia. This reaction produces 3-Aminopropylarsonic acid as a white crystalline solid. The purity of the compound can be improved by recrystallization.
特性
CAS番号 |
142352-13-4 |
|---|---|
製品名 |
3-Aminopropylarsonic acid |
分子式 |
C3H10AsNO3 |
分子量 |
183.04 g/mol |
IUPAC名 |
3-aminopropylarsonic acid |
InChI |
InChI=1S/C3H10AsNO3/c5-3-1-2-4(6,7)8/h1-3,5H2,(H2,6,7,8) |
InChIキー |
UKIQRBUGZPLKJR-UHFFFAOYSA-N |
SMILES |
C(CN)C[As](=O)(O)O |
正規SMILES |
C(CN)C[As](=O)(O)O |
その他のCAS番号 |
142352-13-4 |
同義語 |
3-aminopropylarsonate 3-aminopropylarsonic acid APrA acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



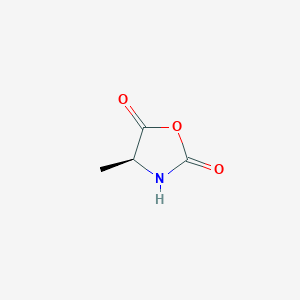
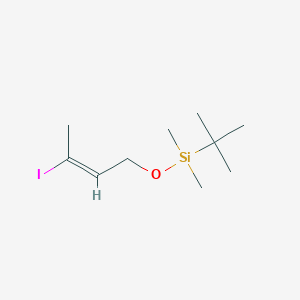
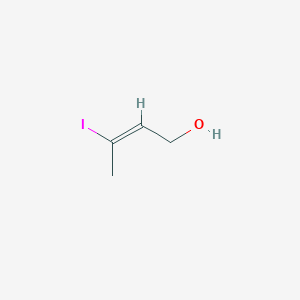
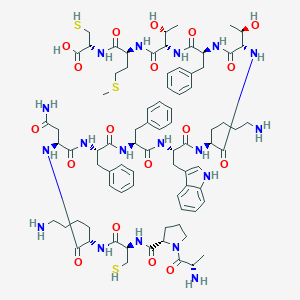
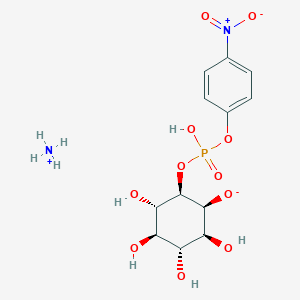
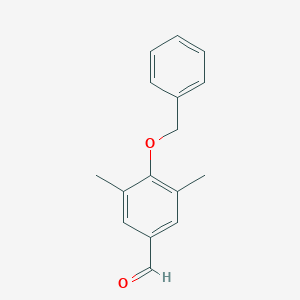
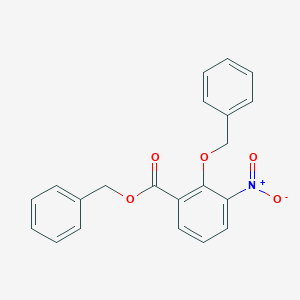
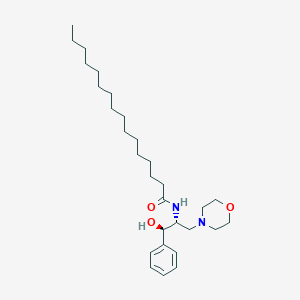
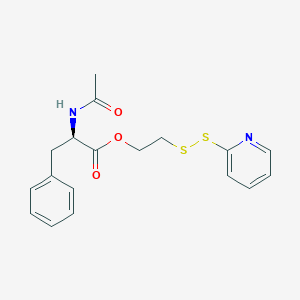
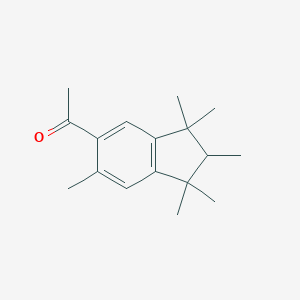

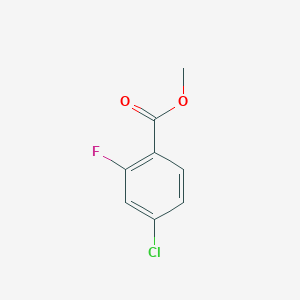
![(7R,8R,9S,13S,14S)-7,13-Dimethylspiro[1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-one](/img/structure/B117660.png)
